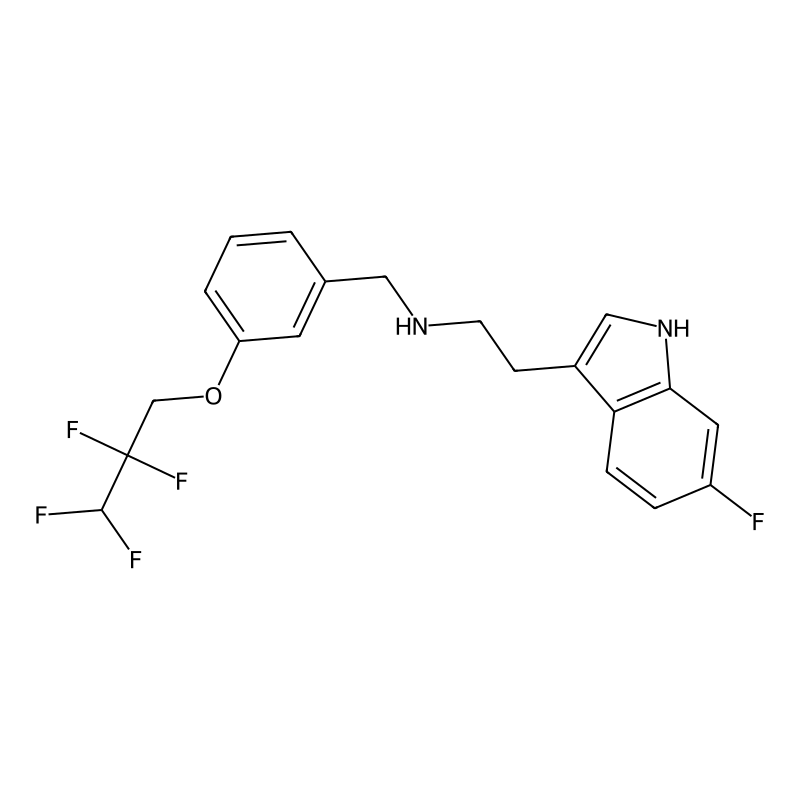Idalopirdine
Catalog No.
S653559
CAS No.
467459-31-0
M.F
C20H19F5N2O
M. Wt
398.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
467459-31-0
Product Name
Idalopirdine
IUPAC Name
2-(6-fluoro-1H-indol-3-yl)-N-[[3-(2,2,3,3-tetrafluoropropoxy)phenyl]methyl]ethanamine
Molecular Formula
C20H19F5N2O
Molecular Weight
398.4 g/mol
InChI
InChI=1S/C20H19F5N2O/c21-15-4-5-17-14(11-27-18(17)9-15)6-7-26-10-13-2-1-3-16(8-13)28-12-20(24,25)19(22)23/h1-5,8-9,11,19,26-27H,6-7,10,12H2
InChI Key
YBAWYTYNMZWMMJ-UHFFFAOYSA-N
SMILES
C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F
Synonyms
(2-(6-fluoro-1H-indol-3-yl)-ethyl)-(3-(2,2,3,3-tetrafluoropropoxy)benzyl)amine, idalopirdine, Lu AE58054, Lu-AE58054, LuAE58054
Canonical SMILES
C1=CC(=CC(=C1)OCC(C(F)F)(F)F)CNCCC2=CNC3=C2C=CC(=C3)F
Idalopirdine has completed several phase II and phase III clinical trials for the treatment of Alzheimer's disease, but the results have been mixed. The most recent phase III trials did not show significant improvement in cognitive function compared to placebo. Despite these results, idalopirdine remains a promising target for the treatment of cognitive disorders.
Idalopirdine, also known as Lu AE58054 or IDEAL, is a selective antagonist of serotonin 6 receptors (5-HT6) that was developed by Lundbeck for the treatment of Alzheimer's disease. The 5-HT6 receptors are located in the central nervous system, particularly in the areas of the brain associated with cognition and memory. Idalopirdine's mechanism of action involves blocking the 5-HT6 receptors to enhance cholinergic neurotransmission, leading to improved cognitive function.
Idalopirdine is a white to off-white powder with a molecular weight of 404.94 g/mol. Its solubility in water is low, but it is freely soluble in organic solvents such as methanol and acetonitrile. Its melting point is 192-194°C, and it has a pKa value of 7.8.
Idalopirdine can be synthesized through a multi-step process involving a series of reactions, such as Suzuki-Miyaura coupling, bromination, cyclization, and hydrogenation. The final product, idalopirdine, can be characterized by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Several analytical methods have been developed for the quantification of idalopirdine in various matrices, such as plasma, brain tissue, and cerebrospinal fluid. These methods include high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS).
Idalopirdine has been shown to improve cognitive function in animal models of Alzheimer's disease and in human clinical trials. Its mechanism of action involves increasing acetylcholine release in the brain, which is associated with memory and learning. Idalopirdine has also been found to have neuroprotective effects and to decrease neuroinflammation.
Studies have shown that idalopirdine is generally safe and well-tolerated in both animal models and humans. Some minor adverse effects have been reported, such as gastrointestinal disturbances and headache, but these are generally mild and transient.
Idalopirdine has been used in various scientific experiments related to neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its potential in treating other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD).
Idalopirdine has potential implications in various fields of research and industry, such as drug discovery and development, neuropharmacology, and neurology. Its mechanism of action may also have implications in the treatment of other disorders associated with cognitive impairment, such as schizophrenia and traumatic brain injury.
Despite promising preclinical and early clinical findings, idalopirdine has faced challenges in demonstrating clinical efficacy in larger phase III trials. Possible limitations include idalopirdine's selectivity for the 5-HT6 receptor, which may not be sufficient to produce a significant cognitive effect. Future directions for research may include investigating the combination of idalopirdine with other drugs, identifying biomarkers that can predict treatment response, and exploring alternative targets for the treatment of cognitive disorders. Other future directions may include investigating idalopirdine's potential role in the treatment of other disorders associated with cognitive impairment, such as schizophrenia and traumatic brain injury.
XLogP3
5
UNII
59WCJ0YNWM
GHS Hazard Statements
The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant
Other CAS
467459-31-0
Wikipedia
Idalopirdine
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








